Tetrafluoroethane
Overview
Description
Tetrafluoroethane, specifically 1,1,1,2-tetrafluoroethane, is a hydrofluorocarbon and haloalkane refrigerant. It is widely used in various applications due to its thermodynamic properties, which are similar to those of dichlorodifluoromethane but with a significantly lower ozone depletion potential and a reduced global warming potential . This compound is a colorless gas with the chemical formula C2H2F4 and a boiling point of -26.3°C at atmospheric pressure .
Synthetic Routes and Reaction Conditions:
Trichloroethylene Route: In the presence of a catalyst, trichloroethylene is fluorinated with hydrogen fluoride to generate 1,1,1-trifluoro-2-chloroethane.
Tetrachloroethylene Route: Tetrachloroethylene reacts with hydrogen fluoride using chromium and gold as catalysts.
Industrial Production Methods: DuPont has developed three generations of synthetic technologies for this compound production. The first-generation technology involved basic reactors and catalysts. The second-generation technology improved reactor and catalyst efficiency, doubling the production capacity. The third-generation technology does not require a catalyst but demands strict temperature control .
Types of Reactions:
Substitution Reactions: this compound can undergo substitution reactions where fluorine atoms are replaced by other atoms or groups.
Decomposition Reactions: At high temperatures, this compound can decompose into simpler compounds.
Common Reagents and Conditions:
Hydrogen Fluoride: Used in the fluorination process during synthesis.
Catalysts: Chromium and gold are commonly used catalysts in the industrial production of this compound.
Major Products:
1,1,1-Trifluoro-2-chloroethane: An intermediate in the synthesis of this compound.
Hydrogen Chloride: A byproduct of the fluorination reactions.
Mechanism of Action
Target of Action
Tetrafluoroethane, also known as HFC-134a, is a hydrofluorocarbon . It is primarily used as a refrigerant in domestic and automobile air conditioners . It is also used as a foam expansion agent and heat transfer fluid . The primary targets of this compound are the cooling systems where it is used as a refrigerant. It is also used in medical applications, specifically in metered-dose inhalers .
Mode of Action
This compound works by absorbing and releasing heat, thereby cooling the surrounding environment. This is achieved through a cycle of evaporation and condensation within the cooling system . In medical applications, this compound is used as a propellant to deliver medication from metered-dose inhalers .
Pharmacokinetics
When used in medical applications such as metered-dose inhalers, this compound is inhaled directly into the lungs. A study on the pharmacokinetics of this compound showed that it is mainly eliminated by ventilation during the first few minutes, with an average of 7.2% of the radioactivity retained in the body at 10 min . This radioactivity cleared with an apparent terminal half-life of 1.5-4.2 h .
Result of Action
The primary result of this compound’s action is the cooling effect it produces when used as a refrigerant. This is due to its ability to absorb and release heat during the refrigeration cycle . When used as a propellant in metered-dose inhalers, it allows for the effective delivery of medication to the lungs .
Action Environment
The action of this compound can be influenced by environmental factors such as temperature and pressure. For instance, its effectiveness as a refrigerant can be affected by the ambient temperature and the pressure within the cooling system .
Biochemical Analysis
Biochemical Properties
Tetrafluoroethane plays a limited role in biochemical reactions due to its inert nature. It can interact with certain enzymes and proteins under specific conditions. For instance, this compound has been shown to interact with cytochrome P450 enzymes, which are involved in the metabolism of various xenobiotics . These interactions are typically non-covalent and involve weak van der Waals forces, leading to minimal alterations in enzyme activity.
Cellular Effects
The effects of this compound on cellular processes are generally minimal due to its low reactivity. Exposure to high concentrations of this compound can lead to cellular stress and potential cytotoxicity. Studies have shown that this compound can influence cell signaling pathways, particularly those involved in oxidative stress responses . Additionally, this compound exposure may affect gene expression related to detoxification processes, although these effects are typically transient and reversible.
Molecular Mechanism
At the molecular level, this compound exerts its effects primarily through physical interactions rather than chemical reactions. It can bind to hydrophobic pockets within proteins, leading to conformational changes that may alter protein function . This compound does not significantly inhibit or activate enzymes but can modulate their activity through these weak interactions. Changes in gene expression observed upon this compound exposure are likely mediated by secondary effects, such as oxidative stress.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound are generally stable over time. The compound is resistant to degradation and maintains its chemical integrity under standard laboratory conditions . Long-term exposure studies have shown that this compound does not accumulate significantly in biological systems, and its effects on cellular function are typically reversible upon removal of the compound .
Dosage Effects in Animal Models
The effects of this compound vary with dosage in animal models. At low doses, this compound exhibits minimal toxicity and does not produce significant adverse effects . At high doses, this compound can induce narcosis and cardiac sensitization, particularly in sensitive species . Threshold effects are observed at concentrations above 10,000 ppm, where signs of toxicity become more pronounced.
Metabolic Pathways
This compound is not extensively metabolized in biological systems. It is primarily excreted unchanged through exhalation . Minor metabolic pathways involving cytochrome P450 enzymes have been identified, leading to the formation of trace amounts of trifluoroacetic acid . These metabolic processes do not significantly impact the overall pharmacokinetics of this compound.
Transport and Distribution
Within cells and tissues, this compound is transported primarily through passive diffusion due to its lipophilic nature . It does not rely on specific transporters or binding proteins for its distribution. This compound tends to accumulate in lipid-rich tissues, such as adipose tissue and the central nervous system, but is rapidly cleared upon cessation of exposure .
Subcellular Localization
This compound does not exhibit specific subcellular localization due to its inert nature. It is evenly distributed within the cytoplasm and does not preferentially target specific organelles . The compound does not undergo post-translational modifications or possess targeting signals that would direct it to particular cellular compartments.
Scientific Research Applications
Tetrafluoroethane has a wide range of applications in scientific research:
Chemistry: Used as a solvent and in the synthesis of various compounds.
Biology: Employed in the preparation of nanoparticles and other biological materials.
Medicine: Utilized as a propellant in pharmaceutical inhalers.
Industry: Widely used as a refrigerant in air conditioning systems, refrigerators, and other cooling devices.
Comparison with Similar Compounds
- Difluoromethane (CH2F2)
- Pentafluoroethane (C2HF5)
- 1-Chloro-1,2,2,2-tetrafluoroethane (C2HClF4)
- 1,1,1-Trichloroethane (C2H3Cl3)
Uniqueness: Tetrafluoroethane stands out due to its low ozone depletion potential and relatively lower global warming potential compared to other refrigerants like dichlorodifluoromethane. Its non-flammability and stability under various conditions make it a preferred choice in many applications .
Properties
IUPAC Name |
1,1,1,2-tetrafluoroethane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H2F4/c3-1-2(4,5)6/h1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVGUZGTVOIAKKC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)(F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H2F4 | |
Record name | 1,1,1,2-TETRAFLUOROETHANE | |
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Record name | 1,1,1,2-TETRAFLUOROETHANE | |
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DSSTOX Substance ID |
DTXSID1021324 | |
Record name | 1,1,1,2-Tetrafluoroethane | |
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Molecular Weight |
102.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
1,1,1,2-tetrafluoroethane appears as a colorless gas with a slight ethereal odor. Vapors are heavier than air. Shipped liquefied under own vapor pressure. Flash point 351 °F. Inhalation at high concentrations is harmful and may cause heart irregularities, unconsciousness or death without warning. Liquid contact may cause frostbite. Vapors can replace the available oxygen., Gas or Vapor; Liquid, Compressed liquefied gas; [ICSC] Slight ethereal odor; [CAMEO], COMPRESSED LIQUEFIED GAS WITH CHARACTERISTIC ODOUR. | |
Record name | 1,1,1,2-TETRAFLUOROETHANE | |
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Record name | Ethane, 1,1,1,2-tetrafluoro- | |
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Record name | 1,1,1,2-Tetrafluoroethane | |
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Record name | 1,1,1,2-TETRAFLUOROETHANE | |
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Boiling Point |
-26.5 °C at 1 atmosphere, -26 °C | |
Record name | 1,1,1,2-TETRAFLUOROETHANE | |
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Record name | 1,1,1,2-TETRAFLUOROETHANE | |
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Solubility |
Insoluble in water, Soluble in ethyl ether, Solubility in water: none | |
Record name | 1,1,1,2-TETRAFLUOROETHANE | |
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Record name | 1,1,1,2-TETRAFLUOROETHANE | |
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Density |
1.2072 g/cu cm at 25 °C, Critical density: 0.508 g/cu cm | |
Record name | 1,1,1,2-TETRAFLUOROETHANE | |
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Vapor Density |
Relative vapor density (air = 1): 3.5 | |
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Vapor Pressure |
4990 mm Hg at 25 °C, Vapor pressure, kPa at 25 °C: 630 | |
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Color/Form |
Colorless gas, Colorless gas at ambient conditions | |
CAS No. |
811-97-2, 29759-38-4 | |
Record name | 1,1,1,2-TETRAFLUOROETHANE | |
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Record name | 1,1,1,2-TETRAFLUOROETHANE | |
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Melting Point |
-103.296 °C, -101 °C | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
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